molecular formula C7H8N2O B8565535 1-Allyl-1H-imidazole-2-carbaldehyde

1-Allyl-1H-imidazole-2-carbaldehyde

Cat. No. B8565535
M. Wt: 136.15 g/mol
InChI Key: RSFGPQUOSRUFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Allyl-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Allyl-1H-imidazole-2-carbaldehyde

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-prop-2-enylimidazole-2-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-2-4-9-5-3-8-7(9)6-10/h2-3,5-6H,1,4H2

InChI Key

RSFGPQUOSRUFGU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CN=C1C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-imidazole carboxaldehyde (15.0 g, 156 mmol), allyl bromide (22.6 g, 187 mmol) and diisopropylethylamine (40.7 mL, 234 mmol) was stirred in N,N-dimethylformamide (500 mL) for 23 hours. The solvent was removed under reduced pressure and the residue was dissolved in dichloromethane (370 mL). The solution was washed once with a saturated solution of sodium carbonate (185 mL). The layers were separated and the aqueous layer was extracted with dichloromethane (2×280 mL). The combined organic portions were dried with sodium sulfate, filtered and concentrated under reduced pressure to afford a yellow oil. The crude material was then purified by flash chromatography (99:1 CH2Cl2/methanol) to provide the desired compound (12.8 g, 60%) as yellow oil. 1H NMR (300 MHz, CDCl3, δ ppm) 5.04 (d, 2H, J=5.5 Hz), 5.11 (d, 1H, J=17.5 Hz), 5.25 (d, 1H, J=10.0 Hz), 5.90-6.05 (m, 1H), 7.16 (s, 1H), 7.30 (s, 1H), 9.81 (s, 1H); 13C NMR (75 MHz, CDCl3, δ ppm) 49.77, 118.61, 126.00, 131.74, 132.39, 143.17, 182.05.
Quantity
15 g
Type
reactant
Reaction Step One
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22.6 g
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reactant
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40.7 mL
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reactant
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Quantity
500 mL
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solvent
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Yield
60%

Synthesis routes and methods II

Procedure details

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